Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with various functional groups, including an ethyl ester, a tert-butyl group, and a methylsulfonyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Sulfonylation: The methylsulfonyloxy group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles such as amines or thiols can replace the sulfonyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced forms of the ester or sulfonyloxy groups.
Substitution: Substituted benzofuran derivatives with new functional groups replacing the sulfonyloxy group.
Scientific Research Applications
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the benzofuran core can interact with DNA or proteins, while the sulfonyloxy group can participate in covalent bonding with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate: Unique due to its specific functional groups and their arrangement.
Ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a sulfonyloxy group.
Ethyl 2-tert-butyl-5-methyl-1-benzofuran-3-carboxylate: Lacks the sulfonyloxy group, affecting its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the sulfonyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6S/c1-6-20-15(17)13-11-9-10(22-23(5,18)19)7-8-12(11)21-14(13)16(2,3)4/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXHBHPQPNRFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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